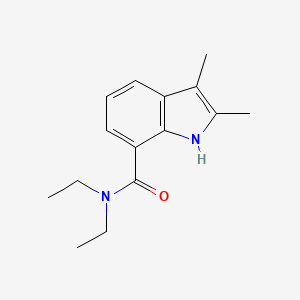
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as Ipraclopride, is a selective antagonist for the dopamine D2 receptor. It is commonly used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.
科学研究应用
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is widely used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It is used as a tool to investigate the function of dopamine D2 receptors in the brain, including their involvement in addiction, movement disorders, and psychiatric disorders such as schizophrenia. N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is also used to study the effects of drugs that target the dopaminergic system, such as antipsychotics and stimulants.
作用机制
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide acts as a selective antagonist for the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, preventing its downstream effects. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide has been shown to have various biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in movement and reward. It has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, a brain region involved in motivation and reward. These effects can lead to changes in behavior, such as decreased locomotor activity and decreased sensitivity to rewards.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for specific targeting of this receptor without affecting other receptors or neurotransmitters. However, one limitation is that its effects can vary depending on the specific brain region and physiological context, which can make interpretation of results more complex.
未来方向
There are many future directions for research involving N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. One direction is to further investigate the role of dopamine D2 receptors in addiction and psychiatric disorders, and to develop new treatments targeting these receptors. Another direction is to explore the effects of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in different brain regions and physiological contexts, and to investigate its potential as a tool for studying other neurotransmitter systems. Additionally, there is potential for the development of new analogs or derivatives of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide with improved selectivity or efficacy.
合成方法
The synthesis of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with diethylamine and ethyl chloroformate. The resulting product is then reacted with 7-amino-4-methylcoumarin to form N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-17(6-2)15(18)13-9-7-8-12-10(3)11(4)16-14(12)13/h7-9,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMMOXGHRVQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)



![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)

![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)